Product packaging for Orthoperiodate(5-)(Cat. No.:)

Orthoperiodate(5-)

Cat. No.: B1237369
M. Wt: 222.9 g/mol
InChI Key: TWLXDPFBEPBAQB-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Periodate (B1199274) Research

The study of periodate chemistry dates back to 1833, with the initial discovery of periodic acid and its salts credited to Heinrich Gustav Magnus and C. F. Ammermüller. Their pioneering work involved the synthesis of periodate by purging an iodine solution with chlorine gas. Early research also established the existence of two primary forms of periodic acid: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄), which give rise to the corresponding orthoperiodate and metaperiodate salts. One of the most significant early discoveries in periodate chemistry was the Malaprade reaction in 1928, where Léon Malaprade demonstrated the selective cleavage of vicinal diols by periodic acid. This reaction proved to be a cornerstone in carbohydrate chemistry for structural elucidation.

Overview of Iodine(VII) Oxoanions and Their Interconversions

Iodine, in its +7 oxidation state, forms a series of oxoanions, with the most prominent being the orthoperiodate and metaperiodate ions. The orthoperiodate anion (IO₆⁵⁻) possesses an octahedral geometry, while the metaperiodate anion (IO₄⁻) has a tetrahedral structure.

In aqueous solutions, these two forms exist in a pH-dependent equilibrium. The interconversion between orthoperiodate and metaperiodate is a dynamic process. While it has been traditionally viewed as a simple equilibrium, more recent research suggests a more complex scenario where orthoperiodic acid (H₅IO₆) and its successive deprotonated forms (H₄IO₆⁻, H₃IO₆²⁻, and H₂IO₆³⁻) are the predominant species in solution. This newer model challenges the long-held belief of a straightforward equilibrium between metaperiodate and orthoperiodate. The dehydration of orthoperiodic acid, typically by heating, yields metaperiodic acid.

Table 1: Properties of Metaperiodate and Orthoperiodate

PropertyMetaperiodate (IO₄⁻)Orthoperiodate (IO₆⁵⁻)
Geometry TetrahedralOctahedral
I-O Bond Length (average) ~1.78 Å~1.89 Å
Parent Acid Metaperiodic Acid (HIO₄)Orthoperiodic Acid (H₅IO₆)
Formation Condition Dehydration of orthoperiodic acidHydration of metaperiodate in aqueous solution

Significance of Orthoperiodate(5-) in Advanced Inorganic and Organic Chemistry Research

The orthoperiodate(5-) anion is a potent oxidizing agent, a property that underpins its significance in various chemical research areas. Its utility is particularly pronounced in organic synthesis, most notably in the Malaprade reaction. This reaction facilitates the oxidative cleavage of carbon-carbon bonds in vicinal diols, 1,2-hydroxy ketones, and other related difunctional compounds to yield aldehydes and ketones.

This specific reactivity is invaluable in carbohydrate chemistry, where it is employed for the structural analysis of saccharides and for labeling them with fluorescent tags or biotin (B1667282) for biochemical studies. The requirement for vicinal diols allows for the selective labeling of the 3'-termini of RNA, which contains ribose with such a diol, in contrast to DNA, which has deoxyribose lacking this feature.

In inorganic chemistry, orthoperiodate(5-) is utilized in the synthesis of other inorganic compounds. For instance, it is a key reactant in the preparation of silver(I) orthoperiodate (Ag₅IO₆). Furthermore, its strong oxidizing power makes it a candidate for the synthesis of advanced materials with unique properties. The ability to act as a secondary oxidant in metal-catalyzed oxidations further broadens its applicability. Recent advancements in the electrochemical synthesis of periodate are making it a more cost-effective and environmentally friendly reagent, which is likely to expand its use in the synthesis of fine chemicals and active pharmaceutical ingredients.

Table 2: Applications of the Malaprade Reaction

Application AreaDescription
Carbohydrate Chemistry Determination of the structure of monosaccharides and cleavage of saccharide rings.
Biochemistry Selective labeling of RNA by targeting the vicinal diols in ribose.
Industrial Chemistry Production of dialdehyde (B1249045) starch, which is used in paper manufacturing.
Organic Synthesis Cleavage of various 1,2-difunctionalized alkanes, including diols, hydroxy ketones, and amino alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula IO6-5 B1237369 Orthoperiodate(5-)

Properties

Molecular Formula

IO6-5

Molecular Weight

222.9 g/mol

IUPAC Name

pentaoxido(oxo)-λ7-iodane

InChI

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)/p-5

InChI Key

TWLXDPFBEPBAQB-UHFFFAOYSA-I

SMILES

[O-]I(=O)([O-])([O-])([O-])[O-]

Canonical SMILES

[O-]I(=O)([O-])([O-])([O-])[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Orthoperiodate 5 Species and Its Salts

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and cost-effective alternative to traditional chemical oxidation for producing periodates. These techniques minimize waste and can be powered by renewable energy sources, aligning with the principles of sustainable chemistry.

Development of Green Electrochemical Protocols

Recent research has focused on developing environmentally friendly electrochemical protocols for periodate (B1199274) synthesis. Current time information in Bangalore, IN. A significant advancement is the move away from traditional lead dioxide (PbO₂) anodes, which are known to be toxic and can contaminate the product. Current time information in Bangalore, IN. The use of boron-doped diamond (BDD) anodes has emerged as a superior alternative. Current time information in Bangalore, IN. BDD anodes are not only durable and non-toxic but can also be produced from renewable resources. These "green" protocols often involve the direct electrochemical synthesis of periodate from common and less expensive iodides, further enhancing the cost-efficiency and sustainability of the process. Current time information in Bangalore, IN. The avoidance of lead dioxide significantly reduces the costs associated with purification and quality assurance, making high-grade periodate more accessible for sensitive applications.

Anodic Oxidation Mechanisms of Iodate (B108269) Precursors

With traditional lead dioxide anodes, a catalytic effect has been proposed and confirmed, where the lead dioxide itself intrinsically oxidizes the iodate. The anode potentials during the oxidation process generally correspond to oxygen evolution values, and the efficiency of periodate formation is influenced by factors such as the formation of higher metal oxides on the electrode surface.

Impact of Electrolytic Cell Design and Operating Conditions

The design of the electrolytic cell and the operating conditions are critical for optimizing the synthesis of orthoperiodate(5-). Divided cell setups, often incorporating a membrane like Nafion, are effective in preventing the reduction of the newly formed periodate at the cathode. Current time information in Bangalore, IN. The use of a flow electrolysis cell has been shown to enhance space-time yields through a cyclization protocol.

Key operating parameters that have a significant impact on the yield and efficiency of periodate synthesis include current density, pH, temperature, and the concentration of the electrolyte and precursor. For instance, in the electrochemical synthesis using BDD anodes, alkaline conditions are preferred to achieve high current efficiency and to maintain the solubility of iodine species. Current time information in Bangalore, IN. Statistical methods have been employed to optimize these parameters, leading to reproducible periodate yields of around 90%. A continuous stirred tank reactor (e-CSTR) design has also been developed for the continuous production of sodium paraperiodate, allowing for inline product separation and electrolyte recycling.

Table 1: Optimized Conditions for Electrochemical Periodate Synthesis using BDD Anodes

Parameter Optimized Value/Range Impact on Synthesis
Anode Material Boron-Doped Diamond (BDD) High efficiency, durable, non-toxic, avoids lead contamination. Current time information in Bangalore, IN.
Starting Material Sodium Iodide (NaI) Less costly and readily available compared to iodate. Current time information in Bangalore, IN.
Electrolyte Sodium Hydroxide (B78521) (NaOH) Provides alkaline conditions for high current efficiency and solubility. Current time information in Bangalore, IN.
NaOH:NaI Molar Ratio ~10:1 Optimal for maximizing periodate yield.
Cell Type Divided cell with Nafion membrane Prevents cathodic reduction of periodate. Current time information in Bangalore, IN.
Reactor Design Flow electrolysis cell Enhances space-time yield and allows for continuous production.
Current Density < 500 mA/cm² Low current densities are effective and minimize side reactions.
pH Alkaline Favors high current efficiency and solubility of iodine species. Current time information in Bangalore, IN.

Solid-State Synthetic Routes

Solid-state synthesis provides a direct route to produce anhydrous and specific hydrated salts of orthoperiodate by heating solid precursors under controlled conditions. This method is crucial for obtaining materials with well-defined stoichiometry and crystal structures.

Preparation of Specific Orthoperiodate Salts (e.g., Rubidium, Cesium, Silver)

Solid-state methods have been successfully employed to synthesize a variety of orthoperiodate salts.

Rubidium and Cesium Orthoperiodates: Several rubidium and cesium orthoperiodates, including those with mononuclear ([H₃IO₆]²⁻) and polynuclear anions ([I₂O₉]⁴⁻, [H₂I₂O₁₀]⁴⁻, [H₂I₃O₁₄]⁵⁻), have been prepared. For some of these, including Rb₅[H₂I₃O₁₄] and Rb₂[H₃IO₆], specific solid-state synthesis methods have been developed. Thermal decomposition of hydrated polynuclear rubidium periodates can yield the anhydrous salt Rb₄[I₂O₉]. Similarly, cesium orthoperiodates with dinuclear and trinuclear anions have been obtained.

Silver Orthoperiodate: The synthesis of pentasilver hexaoxoiodate (Ag₅IO₆) has been achieved through solid-state reaction. One method involves reacting a stoichiometric mixture of silver(I) oxide (Ag₂O) and potassium iodate (KIO₃) at an elevated temperature of 673 K and an oxygen pressure of 270 MPa. Another approach involves the reaction of a silver salt, a periodate, and a hydroxide in an aqueous solution, followed by heating to produce the solid silver orthoperiodate.

Controlled Stoichiometry and Temperature Regimes

The control of stoichiometry and temperature is paramount in solid-state synthesis to obtain the desired product with high purity. The precise ratio of the solid reactants dictates the composition of the final orthoperiodate salt.

The temperature regime is critical as it influences the reaction kinetics and can lead to the formation of different phases or the decomposition of the product. For example, the thermal decomposition of hydrated rubidium orthoperiodates to form anhydrous Rb₄[I₂O₉] requires carefully controlled heating to drive off water without decomposing the periodate anion. In the synthesis of Ag₅IO₆ from Ag₂O and KIO₃, a high temperature of 673 K is necessary to facilitate the solid-state reaction. The interplay between thermodynamics and kinetics at different temperatures can determine whether a thermodynamically stable or a metastable phase is formed.

Table 2: Examples of Solid-State Synthesis of Orthoperiodate Salts

Target Compound Precursors General Conditions
Rubidium Orthoperiodates (e.g., Rb₄[I₂O₉]) Hydrated polynuclear rubidium periodates Thermal decomposition under controlled heating.
Cesium Orthoperiodates (polynuclear) Cesium salts and periodate sources Solid-state reaction or thermal treatment of hydrated precursors.
Silver Orthoperiodate (Ag₅IO₆) Silver(I) oxide (Ag₂O) and Potassium Iodate (KIO₃) 673 K, 270 MPa of oxygen pressure.

Solution-Phase Precipitation and Crystallization Techniques

The synthesis of salts containing the orthoperiodate(5-) anion, [IO₆]⁵⁻, and its protonated forms, often relies on solution-phase methodologies where the desired product is precipitated or crystallized from an aqueous medium. These techniques typically involve the careful control of reactant concentrations, pH, and temperature to isolate specific complex salts.

A notable approach involves the use of transition metals to form complex anions with orthoperiodate ligands. For instance, palladium(II) can be complexed with orthoperiodate to form stable crystalline products. The synthesis of K₄Na₂[Pd{IO₅(OH)}₂]·8H₂O is achieved through solution-based reactions, resulting in a complex anion where a square planar palladium center is coordinated to two bidentate IO₅(OH) groups. Similarly, a palladium(IV) complex, Na₁₀[Pd₂(IO₆)₂{IO₅(OH)}₂]·20H₂O, has been synthesized, revealing a novel structure of six edge-linked octahedra.

The synthesis of silver(III) orthoperiodate complexes also utilizes solution-phase oxidation and precipitation. Tripotassium silver bisperiodate, K₃Ag(IO₆)₂, is prepared by the chemical oxidation of a silver(I) source in an alkaline aqueous solution. The process involves adding silver nitrate (B79036) to a potassium persulfate solution, followed by the addition of a basic solution of potassium periodate (KIO₄ in KOH). The mixture is heated to facilitate the reaction and formation of the product, which can then be isolated as a solid. X-ray crystallography of the resulting compound confirms a structure where an Ag(III) atom is at an inversion center, coordinated to two octahedral orthoperiodate ligands.

Evaporation of aqueous solutions is another effective crystallization method. The study of crystal phases formed from the evaporation of aqueous solutions containing rubidium metaperiodate (RbIO₄) and rubidium hydroxide (RbOH) has led to the isolation of several previously unknown salts. Depending on the molar ratios and conditions, compounds such as Rb₂[H₃IO₆] can be synthesized, which contains the mononuclear orthoperiodate anion [H₃IO₆]²⁻.

ProductReactantsMethodKey ConditionsReference
K₄Na₂[Pd{IO₅(OH)}₂]·8H₂OPalladium(II) source, Periodate sourceSolution-phase complexation and crystallizationAqueous solution
K₃Ag(IO₆)₂Silver nitrate, Potassium persulfate, Potassium periodate, Potassium hydroxideChemical oxidation and precipitationHeat to 40 °C, then 80 °C for 2 hours
Rb₂[H₃IO₆]RbIO₄, RbOHEvaporation of aqueous solutionMolar ratio of RbIO₄ to RbOH between 1:1 and 1:2

Synthesis of Poly- and Dimeric Orthoperiodate Anions

Beyond mononuclear species, iodine in the +7 oxidation state can form condensed poly- and dimeric anions. The formation and stability of these species in solution are highly dependent on factors such as pH and concentration.

The dimeric orthoperiodate ion, [H₂I₂O₁₀]⁴⁻, is the predominant periodate species in alkaline aqueous solutions at a pH of approximately 10. This environment favors the condensation of monomeric periodate ions. This characteristic is exploited in specific organic reactions, such as the selective oxidation of the non-ordered domains of chitin (B13524) and lignocellulose. In these processes, the dimeric orthoperiodate ion in an alkaline medium acts as the key oxidizing agent, leading to the degradation of amorphous regions and the isolation of nanocrystals. The structure of the [H₂I₂O₁₀]⁴⁻ anion consists of two iodine atoms that are almost octahedrally surrounded by oxygen atoms, with the two octahedra connected by a common edge.

More complex polynuclear periodate anions can be synthesized and isolated in crystalline salts, typically from concentrated aqueous solutions. The evaporation of solutions containing rubidium metaperiodate and rubidium hydroxide has yielded salts with various polynuclear anions. These include the dimeric Rb₄[H₂I₂O₁₀]·4H₂O and Rb₄[H₂I₂O₁₀]·6H₂O, as well as the trimeric Rb₅[H₂I₃O₁₄]. In these structures, the iodine(VII) atoms are octahedrally coordinated by oxygen atoms.

AnionExample CompoundSynthesis MethodKey FeatureReference
[H₂I₂O₁₀]⁴⁻ (Dimer)Rb₄[H₂I₂O₁₀]·4H₂OEvaporation of aqueous RbIO₄/RbOH solutionTwo edge-sharing IO₆ octahedra
[H₂I₂O₁₀]⁴⁻ (Dimer)(In solution)Maintained at pH 10Predominant species in alkaline solution
[I₂O₉]⁴⁻ (Dimer)Rb₄[I₂O₉]Thermal decomposition of Rb₄[H₂I₂O₁₀]·xH₂OProton-free dimeric anion
[H₂I₃O₁₄]⁵⁻ (Trimer)Rb₅[H₂I₃O₁₄]Evaporation of aqueous RbIO₄/RbOH solution or solid-state synthesisPolynuclear anion with three I(VII) centers

Elucidation of Solution Phase Speciation and Equilibria of Orthoperiodate 5

pH-Dependent Interconversion Dynamics between Periodate (B1199274) Forms

The distribution of periodate species in an aqueous solution is highly dependent on the pH. The fundamental species is orthoperiodic acid (H₅IO₆), a weak polyprotic acid that undergoes successive deprotonations as the pH increases. The equilibria between these forms dictate the properties and reactivity of the periodate solution.

The stepwise acid dissociation constants (pKa) for orthoperiodic acid have been the subject of numerous studies, with modern research providing refined values. These constants illustrate the transition between the different protonated forms of the orthoperiodate ion.

H₅IO₆ ⇌ H₄IO₆⁻ + H⁺

H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺

H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺

Recent potentiometric titrations have determined the following pKa values, which can vary slightly depending on the background electrolyte used. For instance, in a recent study, the pKa values were determined in the presence of sodium nitrate (B79036) and sodium perchlorate (B79767) as background salts. In strongly acidic conditions, orthoperiodic acid can also be protonated to form the H₆IO₆⁺ cation.

The interconversion between the octahedral orthoperiodate (H₄IO₆⁻) and the tetrahedral metaperiodate (IO₄⁻) has been a topic of debate. While older literature often describes a rapid equilibrium between these two forms, more recent investigations using various spectroscopic and analytical techniques have found no clear evidence for the significant presence of metaperiodate in aqueous solutions under typical conditions. These studies suggest that the chemistry of aqueous periodate can be fully described by the equilibria involving orthoperiodic acid and its deprotonated anions.

Dissociation Constants of Orthoperiodic Acid at 25°C
EquilibriumpKa Value (in NaNO₃) pKa Value (in NaClO₄) General Literature Range
pKa₁ (H₅IO₆ / H₄IO₆⁻)0.98 ± 0.18N/A~1.6
pKa₂ (H₄IO₆⁻ / H₃IO₆²⁻)7.42 ± 0.037.55 ± 0.047.42–8.36
pKa₃ (H₃IO₆²⁻ / H₂IO₆³⁻)10.99 ± 0.0211.25 ± 0.0310.99–12.20

Role of Hydration and Protonation in Orthoperiodate Speciation

In aqueous solutions, the periodate ion is overwhelmingly present in its hydrated, octahedral form, known as orthoperiodate (H₅IO₆ and its anions), rather than the dehydrated tetrahedral metaperiodate (IO₄⁻). This hydration is a key factor in its solution-phase chemistry. Orthoperiodic acid, H₅IO₆, can be considered the dihydrate of metaperiodic acid (HIO₄·2H₂O), though X-ray crystallography confirms the structure consists of five equivalent I-OH groups, making the orthoperiodate designation more accurate.

Protonation and deprotonation are the primary processes governing orthoperiodate speciation as a function of pH.

Strongly Acidic (pH < 1): The fully protonated orthoperiodic acid, H₅IO₆, is the dominant species. Further protonation to H₆IO₆⁺ can occur in very strong acids.

Slightly Acidic to Neutral (pH ~2-7): The first deprotonation occurs, yielding the dihydrogenorthoperiodate anion, H₄IO₆⁻.

Slightly Alkaline (pH ~7.5-11): The second deprotonation leads to the formation of the hydrogenorthoperiodate anion, H₃IO₆²⁻. This species, as the disodium (B8443419) salt (Na₂H₃IO₆), is noted for its low solubility in water.

Strongly Alkaline (pH > 11): The third deprotonation results in the H₂IO₆³⁻ anion. Further deprotonation to IO₆⁵⁻ is not observed in aqueous solutions.

The degree of protonation directly influences the charge and reactivity of the orthoperiodate species, affecting its role in chemical reactions such as oxidations.

Dimerization and Condensation Equilibria of Orthoperiodate Anions

The potential for orthoperiodate anions to form dimeric or condensed species in solution has been a point of contention in the scientific literature. Some studies, particularly older ones or those under specific conditions, have proposed the existence of a dimeric species, often referred to as dimesoperiodate or diperiodate (H₂I₂O₁₀⁴⁻).

This dimerization equilibrium is represented as: 2H₃IO₆²⁻ ⇌ H₂I₂O₁₀⁴⁻ + 2H₂O

Evidence for this dimer has been reported under conditions of high pH (around 10) and high periodate concentration, especially when potassium is the counter-ion, due to the higher solubility of potassium periodate salts compared to sodium salts. Raman spectroscopy of concentrated alkaline potassium periodate solutions has shown peaks attributed to the H₂I₂O₁₀⁴⁻ dimer.

However, comprehensive reinvestigations of periodate equilibria using a combination of techniques like potentiometry, UV-Vis spectroscopy, and gravimetry have found no definitive evidence for the formation of this dimer under a wide range of conditions. These more recent studies conclude that the speciation of periodate in aqueous solution can be quantitatively explained by the existence of monomeric orthoperiodic acid and its successive deprotonated forms. The discrepancies in the literature may arise from differences in experimental conditions, such as concentration and the specific counter-ion present.

Spectroscopic Probes for Speciation Determination in Aqueous Media

Several spectroscopic techniques are crucial for identifying and quantifying the different periodate species present in aqueous solutions and for studying the equilibria between them.

UV-Visible (UV-Vis) Spectroscopy: This is a primary tool for investigating periodate equilibria. The different protonated species of orthoperiodate exhibit distinct molar absorptivity spectra. By monitoring the changes in the UV spectrum as a function of pH, researchers can calculate the pKa values for the various deprotonation steps. For example, the molar absorptivity spectra for H₄IO₆⁻ and H₃IO₆²⁻ have been determined in the 215-335 nm range. The appearance of isosbestic points in a series of spectra taken at different pH values indicates an equilibrium between two absorbing species.

Raman Spectroscopy: This technique provides information about the molecular structure and geometry of the species in solution. It has been instrumental in confirming the octahedral geometry of orthoperiodate in aqueous solutions. Raman spectroscopy can distinguish between the octahedral orthoperiodate and the tetrahedral metaperiodate, and it has been used to search for evidence of the periodate dimer. While some studies report Raman signals consistent with the H₂I₂O₁₀⁴⁻ dimer in concentrated alkaline solutions, others have found no such evidence, indicating that monomeric species predominate.

Spectroscopic Methods for Periodate Speciation Analysis
TechniqueApplicationKey FindingsReferences
UV-Visible SpectroscopyMonitoring pH-dependent equilibria, determining pKa values, and quantifying species.Different protonated species have unique absorption spectra. Used to determine molar absorptivity of H₄IO₆⁻ and H₃IO₆²⁻.
Raman SpectroscopyStructural analysis, distinguishing between ortho- and metaperiodate, and investigating dimerization.Confirms octahedral geometry of orthoperiodate in water. Results on dimerization are conflicting.
Nuclear Magnetic Resonance (NMR) SpectroscopyInvestigating the equilibrium between H₄IO₆⁻ and IO₄⁻.¹²⁷I NMR studies showed a single major resonance, initially interpreted as IO₄⁻ being most abundant, but later assumed to be an equilibrium with rapid water exchange.

Mechanistic Investigations of Orthoperiodate 5 Reactivity

Kinetics and Reaction Mechanisms of Malaprade Oxidation

The Malaprade oxidation, the cleavage of vicinal diols by periodate (B1199274), is a cornerstone of carbohydrate chemistry and organic synthesis. The reaction is prized for its selectivity in cleaving the carbon-carbon bond of 1,2-diols to yield two carbonyl compounds. The reaction is also effective for the cleavage of related structures such as α-hydroxy ketones, α-diketones, and α-amino alcohols, although often at a slower rate.

The geometry and stereochemistry of the substrate have a profound impact on the rate of the Malaprade oxidation. This is primarily due to the requirement of forming a cyclic periodate ester intermediate. Substrates where the vicinal diols are in a cis configuration react significantly faster than their trans counterparts. This is because cis-diols can more readily adopt the necessary conformation to form the five-membered cyclic ester with the periodate ion. In some cases, if the geometry of a trans-diol completely prevents the formation of the cyclic intermediate, the reaction may not proceed at all. This stereochemical dependence can be exploited for the selective cleavage of different glycol moieties within the same molecule. For instance, in the oxidation of sucrose (B13894), the structure of the sugar and the formation of internal hemiacetals influence which rings are preferentially oxidized.

Substrate GeometryRelative Reaction RateRationale
cis-DiolsFasterFavorable geometry for the formation of the cyclic periodate ester intermediate.
trans-DiolsSlowerSteric hindrance and unfavorable geometry for cyclic ester formation.
Constrained trans-DiolsUnreactiveFormation of the cyclic diester is impossible due to geometric constraints.

The kinetics of the Malaprade oxidation are significantly influenced by both pH and temperature. The reaction is typically conducted in aqueous solutions at a pH ranging from slightly acidic to neutral. The rate of oxidation generally increases with an increase in pH, reaching a maximum before decreasing at higher pH values. For the oxidation of certain aromatic amines by periodate, a rate maximum is observed at a specific pH, which is attributed to the concentration of the active periodate species. In the oxidation of cellulose (B213188), a pH between 3 and 4 is considered suitable, as a pH above 4 can inhibit the reaction. DFT studies on ethylene (B1197577) glycol oxidation have shown that the reaction proceeds with the highest rate constants in the pH range of 1-7.

Temperature also plays a crucial role in the reaction rate. The Malaprade oxidation is an exothermic process and is often performed at 0°C to control the reaction. Increasing the temperature generally accelerates the reaction rate. For example, in the oxidation of cellulose, the effect of temperature on the rate of dialdehyde (B1249045) cellulose formation is more pronounced than the effect of periodate concentration. However, higher temperatures can also lead to increased degradation of the product. Studies on the periodate oxidation of sucrose have shown that at higher temperatures, the oxidation shifts to the glucose part of the molecule. The effect of temperature on the reaction rate can be analyzed using the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

ParameterEffect on Reaction RateResearch Finding
pH Rate is pH-dependent, often showing a maximum at a specific pH.For many substrates, the reaction rate increases with pH to a certain point and then decreases. For ethylene glycol, the highest rates are observed between pH 1 and 7.
Temperature Rate increases with temperature.The effect of temperature on the rate of cellulose oxidation is more significant than the effect of periodate concentration. The reaction is exothermic and often cooled to control the rate.

Influence of Substrate Geometry and Stereochemistry

Electron Transfer Mechanisms in Redox Reactions

Beyond the Malaprade oxidation, orthoperiodate(5-) participates in a variety of redox reactions through electron transfer mechanisms. These can involve direct electron transfer or proceed through the formation of intermediates.

In certain redox reactions, orthoperiodate(5-) can act as an oxygen transfer agent in a single step. A notable example is the oxidation of sulfides to sulfoxides and subsequently to sulfones. Quantum-chemical studies have proposed a single-step oxygen transfer mechanism for each of these oxidation steps. In this mechanism, the oxygen atom of the periodate attacks the sulfide (B99878). The reaction is believed to proceed via an inner-sphere mechanism.

The oxidation of various substrates by orthoperiodate(5-) can involve the formation of reactive intermediates. In some systems, particularly in advanced oxidation processes, the generation of highly reactive species like the hydroxyl radical (HO•) has been observed. In the H₂O₂/periodate system, HO• was identified as the major reactive oxidizing species across a range of pH values. It has been suggested that H₄IO₆⁻ and the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻) can act as precursors to HO•. In other contexts, such as the oxidation of certain metal complexes, the reaction proceeds through the formation of an inner-sphere complex between the metal ion and the periodate. For instance, in the visible-light-driven water oxidation catalyzed by a hematite-core complex, the trapping of an excited electron by orthoperiodate leads to the formation of a high-valent iron-oxo intermediate (FeIV=O).

Reactive IntermediateContext of FormationReference
Hydroxyl Radical (HO•)Advanced oxidation processes (e.g., H₂O₂/periodate system).
Inner-Sphere ComplexOxidation of metal complexes (e.g., Cr(III), Co(II)).
Iron(IV)-Oxo Species (FeIV=O)Visible-light-driven water oxidation with a hematite-core catalyst.

Single-Step Oxygen Transfer Pathways

Nucleophilic Attack Mechanisms

The general mechanism can be described as the coordination of a nucleophile (the substrate) to the iodine center. This can proceed through an associative pathway, forming a more coordinated intermediate, or a dissociative pathway involving the generation of an iodonium (B1229267) ion. For instance, in the oxidation of diols or sulfides, the oxygen or sulfur atom of the substrate acts as the nucleophile. This initial attack forms a key intermediate, such as a cyclic periodate ester in the case of diols, which is the precursor to the subsequent oxidative cleavage or transformation. The efficiency of this nucleophilic attack can be influenced by the steric and electronic properties of the substrate.

Oxidative Transformations of Complex Organic Substrates

Orthoperiodate(5-) and its protonated forms are powerful oxidizing agents capable of transforming a wide range of complex organic substrates. These reactions are highly valued in organic synthesis for their selectivity and effectiveness under specific conditions.

The oxidative cleavage of vicinal diols (α-diols) by periodate, known as the Malaprade reaction, is a cornerstone of carbohydrate chemistry and organic synthesis. The reaction selectively breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds (aldehydes or ketones).

The mechanism proceeds via the nucleophilic attack of the diol's hydroxyl groups on the iodine(VII) center of the periodate ion. This leads to the formation of a cyclic periodate ester intermediate. This five-membered ring intermediate then undergoes a concerted rearrangement of electrons, which results in the cleavage of the C-C bond and the formation of the two carbonyl products, while the iodine is reduced to iodate(V). The formation of this cyclic intermediate is crucial; for example, trans-diols in rigid cyclic systems that cannot easily form the cyclic ester react much more slowly, if at all, than their cis counterparts.

The nature of the final products depends on the structure of the initial diol, as summarized in the table below.

Initial Diol Structure Resulting Carbonyl Products
Primary -CH(OH)CH₂(OH)Aldehyde and Formaldehyde
Secondary -CH(OH)CH(OH)-Two Aldehydes
Secondary/Tertiary -CH(OH)C(R)(OH)-Aldehyde and Ketone
Tertiary -C(R)(OH)C(R)(OH)-Two Ketones

This reaction is not limited to vicinal diols but also works, albeit sometimes more slowly, on related functionalities like α-hydroxy ketones, α-diketones, and α-amino alcohols.

Periodate is an effective and selective reagent for the oxidation of sulfides to sulfoxides. This transformation is significant in the synthesis of various pharmaceuticals. The reaction conditions can be controlled to favor the formation of the sulfoxide (B87167) and minimize over-oxidation to the corresponding sulfone.

The mechanism involves a single-step oxygen transfer from the periodate ion to the sulfide. The sulfur atom of the sulfide acts as a nucleophile, attacking one of the oxygen atoms of the periodate. This process is an electrophilic attack on the sulfur, leading to the formation of the S=O bond and reduction of the iodine.

The selectivity of this oxidation is a key advantage. By carefully controlling the stoichiometry (typically using one equivalent of periodate) and temperature, high yields of sulfoxide can be achieved. Using an excess of the periodate oxidant or higher temperatures can lead to the further oxidation of the sulfoxide to the sulfone.

Substrate Oxidant Primary Product Potential Byproduct (with excess oxidant)
Dialkyl Sulfide (R-S-R')PeriodateDialkyl Sulfoxide (R-S(O)-R')Dialkyl Sulfone (R-S(O)₂-R')
Aryl Sulfide (Ar-S-R)PeriodateAryl Sulfoxide (Ar-S(O)-R)Aryl Sulfone (Ar-S(O)₂-R)

The oxidation of polycyclic aromatic hydrocarbons (PAHs) by periodate is a more complex process that can proceed through different mechanistic pathways depending on the specific PAH and reaction conditions. Research has shown that periodic acid can oxidize certain PAHs, particularly in aprotic solvents with a small amount of water, while sodium metaperiodate shows little to no reactivity under similar conditions. This suggests that the protonated forms of orthoperiodate are the active oxidants in these reactions.

Two main reaction pathways have been identified:

Quinone Formation : Many PAHs, such as naphthalene (B1677914), anthracene, and benz[a]anthracene, are oxidized to their corresponding quinones. This is believed to be a two-equivalent oxidation that does not involve a radical intermediate. The proposed mechanism for naphthalene involves an initial electrophilic attack by periodic acid, leading to intermediates that are ultimately converted to 1,4-naphthoquinone.

Radical Coupling : For other PAHs like pyrene, the reaction proceeds through a radical intermediate, leading to coupling products (e.g., 1,1'-bipyrene).

The reaction pathway and product distribution are highly dependent on the substrate and reaction conditions such as solvent and temperature. For instance, initiating the oxidation of PAHs to quinones often requires heating to between 95 and 130 °C.

Polycyclic Aromatic Hydrocarbon Reaction Pathway with Periodic Acid Major Product(s)
NaphthaleneTwo-equivalent oxidation1,4-Naphthoquinone
AnthraceneTwo-equivalent oxidation9,10-Anthraquinone
PhenanthreneTwo-equivalent oxidation9,10-Phenanthrenequinone
PyreneRadical intermediate1,1'-Bipyrene
Benz[a]anthraceneTwo-equivalent oxidationBenz[a]anthracene-7,12-dione

Advanced Spectroscopic and Structural Characterization of Orthoperiodate 5 Compounds

X-ray Diffraction Analysis of Crystalline Orthoperiodates

In crystalline orthoperiodates, the iodine atom is typically surrounded by six oxygen atoms in a slightly distorted octahedral geometry. The I–O bond lengths in the orthoperiodate anion (IO₆⁵⁻) generally fall within the range of 1.878 to 1.906 Å. However, these values can vary depending on the counter-ions present in the crystal lattice and the degree of protonation of the orthoperiodate species. For instance, in tribasic silver (III) bisperiodate, the I-O bond distances range from 1.7872(13) to 1.9206(12) Å. In sodium hydrogen periodate (B1199274) (Na₂H₃IO₆), which crystallizes in an orthorhombic system, both iodine and sodium atoms are octahedrally coordinated by six oxygen atoms, though the NaO₆ octahedron is significantly distorted. The fully deprotonated sodium orthoperiodate, Na₅IO₆, adopts a monoclinic crystal system.

Table 1: Selected I-O Bond Lengths in Crystalline Orthoperiodates
Compound Crystal System Space Group I-O Bond Lengths (Å) Reference
General Orthoperiodates - - 1.878 - 1.906
Tribasic Silver (III) Bisperiodate - - 1.7872(13) - 1.9206(12)
Sodium Hydrogen Periodate (Na₂H₃IO₆) Orthorhombic Pnnm -
Sodium Orthoperiodate (Na₅IO₆) Monoclinic C2/m -
Piperazinediium bis(tetrahydrogenorthoperiodate) dihydrate Monoclinic P2₁/c -

Determination of Iodine Coordination Geometry and Bond Lengths

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are valuable tools for investigating the vibrational modes of molecules and ions. In the context of orthoperiodates, these techniques provide insights into the structure of the IO₆ unit, the presence of hydrogen bonds, and the formation of more complex species.

The vibrational spectra of orthoperiodate ions are characterized by specific bands corresponding to the stretching and bending modes of the I-O and I-OH bonds. For instance, in the IR spectrum of a tribasic silver (III) bisperiodate complex, strong and broad bands around 3205 and 1635 cm⁻¹ are assigned to the stretching and bending modes of water, indicative of hydration. Bending modes for IOH have been observed between 1125 and 1265 cm⁻¹. Asymmetric I=O stretches are prominent between 528 and 773 cm⁻¹. In nickel orthoperiodate, unsymmetrical stretching vibrations (ν₃) of I-O and I=O bonds appear at 745, 760, and 640 cm⁻¹. Raman spectroscopy has been instrumental in confirming the octahedral geometry of orthoperiodate species.

Table 2: Characteristic Vibrational Frequencies for Orthoperiodate Compounds
Vibrational Mode Frequency Range (cm⁻¹) Compound Context Reference
ν(OH) stretch (water) ~3205 Tribasic silver (III) bisperiodate
δ(HOH) bend (water) ~1635 Tribasic silver (III) bisperiodate
δ(IOH) bend 1125 - 1265 Tribasic silver (III) bisperiodate
νₐₛ(I=O) stretch 528 - 773 Tribasic silver (III) bisperiodate
ν(I-O) and ν(I=O) stretch 640 - 760 Nickel orthoperiodate
IOH bend 1142 - 1324 Piperazinediium bis(tetrahydrogenorthoperiodate) dihydrate
IO(H) stretch 635, 761 Piperazinediium bis(tetrahydrogenorthoperiodate) dihydrate

Under certain conditions, particularly in concentrated alkaline solutions, orthoperiodate ions can dimerize to form species such as H₂I₂O₁₀⁴⁻. The formation of these dimeric and potentially polymeric forms can be detected using vibrational spectroscopy. For example, the Raman spectrum of a periodate solution at pH 10 shows peaks at 411, 549, 621, 720, and 760 cm⁻¹, which are characteristic of the dimeric orthoperiodate ion (H₂I₂O₁₀⁴⁻). The existence of this dimer has been further confirmed by X-ray crystallography of K₄H₂I₂O₁₀·8H₂O crystals grown from such solutions. The formation of these larger species can influence the reactivity and properties of the periodate solution.

Assignment of Characteristic Vibrational Modes for Orthoperiodate Ions

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹²⁷I NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For orthoperiodates, ¹²⁷I NMR is particularly informative, as iodine-127 is the only stable isotope of iodine. Although the ¹²⁷I nucleus has a spin number of 5/2, which can lead to broad signals, it can still provide valuable structural information.

¹²⁷I NMR studies have been used to investigate the solution-phase behavior and equilibrium dynamics of periodate species. The chemical shifts in ¹²⁷I NMR spectra are sensitive to the coordination environment and oxidation state of the iodine atom. A very broad resonance in the range of approximately 2800–3100 ppm has been suggested as characteristic for the presence of an orthoperiodate group, [H₅₋ₙIO₆]ⁿ⁻. This technique allows for the study of rapid exchange processes between different periodate forms in aqueous solution, providing insights into their dynamic equilibria.

Investigation of Solution-Phase Equilibria and Exchange Processes

The behavior of the orthoperiodate ion in aqueous solution is characterized by a series of complex, pH-dependent equilibria. The parent species is orthoperiodic acid (H₅IO₆), a weak acid that undergoes successive deprotonation steps as the pH increases. This results in a variety of orthoperiodate anions, including H₄IO₆⁻, H₃IO₆²⁻, H₂IO₆³⁻, and ultimately IO₆⁵⁻ under strongly alkaline conditions.

For many years, the solution chemistry was described by a presumed equilibrium between the octahedral dihydrogen orthoperiodate anion (H₄IO₆⁻) and the tetrahedral metaperiodate anion (IO₄⁻) through a dehydration/hydration process. However, recent studies employing a combination of experimental techniques have challenged this view, presenting strong evidence that the periodate ion decisively exists in its octahedral form in aqueous solutions. These findings suggest that the observed chemical behavior and speciation can be fully explained by the successive deprotonation of orthoperiodic acid, without the need to invoke a rapid ortho-meta interconversion.

At higher concentrations and specific pH values, condensation reactions can occur, leading to the formation of dimeric species. In alkaline solutions, the formation of the dimeric orthoperiodate ion, H₂I₂O₁₀⁴⁻, has been confirmed. The study of these equilibria is crucial for understanding the reactivity and application of periodate solutions. Techniques such as potentiometric titration and Raman spectroscopy are vital for identifying the pKa values governing deprotonation and detecting specific anionic species in solution.

Periodate SpeciesChemical FormulaTypical ConditionsStructural Geometry
Orthoperiodic AcidH₅IO₆Strongly acidic (pH &lt; 1)Octahedral
Dihydrogen OrthoperiodateH₄IO₆⁻Acidic to neutral (pKa₁ ≈ 1-3.3) Octahedral
Monohydrogen OrthoperiodateH₃IO₆²⁻Neutral to mildly alkaline (pKa₂ ≈ 7.4-8.3) Octahedral
Dimeric OrthoperiodateH₂I₂O₁₀⁴⁻Alkaline (e.g., pH 10) Fused Octahedra
OrthoperiodateIO₆⁵⁻Strongly alkaline (pH > 12) Octahedral

UV-Visible Spectroscopy for Electronic Structure Elucidation

UV-Visible (UV-Vis) spectroscopy serves as a fundamental technique for elucidating the electronic structure of periodate species in solution and for monitoring the equilibria between them. The absorption of UV light by these ions corresponds to electronic transitions, and the position and intensity of the absorption bands provide insight into the structure of the absorbing species.

Historically, the application of UV-Vis spectroscopy to the periodate system has been a subject of debate. Early investigations into the equilibrium between H₄IO₆⁻ and IO₄⁻ were based on the assumption of markedly different absorption maxima for the two species. However, this interpretation was later questioned, with subsequent studies suggesting that the species have very similar absorption values and that the observed spectral changes are better explained by an equilibrium involving rapid water exchange.

Despite these complexities, UV-Vis remains a valuable tool for characterization. It is routinely used to perform quantitative analysis based on the Beer-Lambert law and to characterize novel orthoperiodate-containing materials. For instance, in the characterization of a tribasic silver(III) bisperiodate complex, K₃[Ag(H₂IO₆)₂]·4H₂O, UV-Vis spectroscopy was integral in confirming the structure of the chelate complex containing the orthoperiodate ligand. Similarly, the optical properties of organic-inorganic hybrid orthoperiodates, such as (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O, have been investigated using UV absorption, revealing a UV cut-off wavelength that indicates a large energy gap suitable for optical applications.

Periodate SpeciesReported λₘₐₓ (nm)Reference/Context
Metaperiodate (IO₄⁻)~222-226General value for the tetrahedral ion.
Orthoperiodic Acid (H₅IO₆)~220Absorption in the UV region.
Diperiodatoargentate(III) Complex225, 265, 365Charge-transfer bands in K₃[Ag(H₂IO₆)₂]·4H₂O.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful computational tool for the detailed investigation of intermolecular interactions within the crystal structures of orthoperiodate compounds. This technique allows for the visualization and quantification of the various close contacts that contribute to the stability of the crystal lattice.

A notable application of this method is the study of the organic-inorganic hybrid crystal, adeninium orthoperiodate(1−) bis(hydrate). orcid.orgafricaresearchconnects.com In this compound, the Hirshfeld surface is generated around the molecule of interest within the crystal, and the distance from the surface to the nearest nucleus external (dₑ) and internal (dᵢ) is calculated. These distances are often represented by a normalized contact distance (dₙₒᵣₘ), which is color-coded onto the surface. Red spots on the dₙₒᵣₘ map indicate close contacts that are shorter than the van der Waals radii and represent the strongest interactions (e.g., hydrogen bonds), while blue regions indicate contacts longer than the van der Waals radii.

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of (dᵢ, dₑ) points across the surface, providing a quantitative percentage contribution for each type of intermolecular interaction. For adeninium orthoperiodate, this analysis revealed that the crystal packing is dominated by O···H/H···O interactions, which primarily correspond to the extensive network of hydrogen bonds between the orthoperiodate anions, adeninium cations, and water molecules. researchgate.net These interactions are crucial for the stabilization of the three-dimensional supramolecular architecture.

Quantitative Contribution of Intermolecular Contacts in Adeninium Orthoperiodate(1−) bis(hydrate) from Hirshfeld Surface Analysis
Interaction TypeContribution to Hirshfeld Surface (%)Description
O···H / H···O61.2Represents strong N-H···O and O-H···O hydrogen bonds involving the orthoperiodate anion, water molecules, and adeninium cation. researchgate.net
H···H25.1Represents numerous van der Waals contacts between hydrogen atoms. researchgate.net
N···H / H···N8.6Corresponds to hydrogen bonds and other close contacts involving nitrogen atoms of the adeninium cation. researchgate.net
O···O1.8Close contacts between oxygen atoms.
C···H / H···C1.5Weak interactions involving carbon atoms of the adeninium ring. researchgate.net

Theoretical and Computational Chemistry of Orthoperiodate 5

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of polyatomic ions like orthoperiodate(5-). researchgate.net These computational methods allow for detailed analysis of the ion's geometry, electronic structure, and bonding characteristics.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the optimized geometry of the orthoperiodate(5-) ion. These studies consistently predict an octahedral geometry for the IO₆⁵⁻ ion, with the iodine atom at the center and six oxygen atoms at the vertices. This arrangement is a consequence of the iodine atom being in its highest +7 oxidation state. wikipedia.org

The electronic structure of orthoperiodate(5-) is characterized by its high negative charge, which is distributed among the six oxygen atoms. DFT calculations help in understanding the nature of the iodine-oxygen bonds, which have significant covalent character despite the high ionic charge of the species. The bond lengths and angles obtained from these calculations are in good agreement with experimental data from X-ray crystallography of solid periodate (B1199274) salts. nih.govmdpi.com

Charge Delocalization and Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the orthoperiodate(5-) ion. solubilityofthings.combrsnc.in The high negative charge of the ion is not localized on specific oxygen atoms but is delocalized over the entire IO₆⁵⁻ framework. This charge delocalization is a key factor contributing to the stability of the ion. solubilityofthings.com

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the ion's reactivity. The HOMO is primarily composed of oxygen p-orbitals, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is centered on the iodine atom, suggesting its role as an electron acceptor in redox reactions. The energy gap between the HOMO and LUMO is a crucial parameter that influences the ion's chemical reactivity and kinetic stability. researchgate.net

Molecular Dynamics Simulations of Orthoperiodate in Solution

Molecular dynamics (MD) simulations are employed to study the behavior of the orthoperiodate(5-) ion in aqueous solutions. arxiv.org These simulations provide a dynamic picture of the ion's hydration shell and its interactions with surrounding water molecules. rsc.orgwesleyan.edu MD studies have been used in conjunction with experimental techniques like Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) to investigate the structure and dynamics of hydrated oxo-halo anions. nih.gov

One key finding from these simulations is that in aqueous solution, the predominant species is often the metaperiodate ion (IO₄⁻), with orthoperiodate(5-) being favored only under strongly alkaline conditions (pH > 12). nih.gov The simulations also reveal details about the water exchange dynamics around the ion, showing that the hydrogen bonds between the orthoperiodate ion and water molecules are weaker and more transient than those between water molecules themselves. nih.gov This is attributed to the low charge density of the anion, which classifies it as a "structure breaker" in aqueous solutions. nih.gov

Reaction Pathway and Transition State Analysis

Computational methods are also used to investigate the mechanisms of reactions involving orthoperiodate(5-). By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway and the structure of the transition state. faccts.de For instance, in oxidation reactions, orthoperiodate(5-) acts as an electron acceptor. researchgate.net Theoretical calculations can elucidate the geometry of the transition state, where the substrate (electron donor) interacts with the orthoperiodate ion. researchgate.net

These studies have shown that the geometry of the transition state is determined by the optimal overlap between the HOMO of the substrate and the LUMO of the orthoperiodate ion. researchgate.net The analysis of reaction pathways helps in understanding the factors that control the reaction rate and selectivity, such as steric hindrance and electronic effects. researchgate.net

Prediction of Spectroscopic Signatures

Theoretical calculations can predict the spectroscopic properties of the orthoperiodate(5-) ion, which can then be compared with experimental data for validation. For example, DFT calculations can be used to predict the vibrational frequencies of the IO₆⁵⁻ ion, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predicted spectra can aid in the identification and characterization of the ion in different chemical environments. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the ion. mdpi.comrsc.org The calculated excitation energies and oscillator strengths can be correlated with the observed absorption bands, providing a deeper understanding of the electronic transitions occurring within the molecule.

Complexation and Derivatization Chemistry Involving Orthoperiodate 5

Formation of Inorganic Orthoperiodate Complexes

The orthoperiodate(5-) anion is known to function as a ligand for a number of transition metals, often stabilizing unusually high oxidation states of the metal to which it coordinates. acs.org The coordination typically occurs in alkaline aqueous media where orthoperiodate has an expanded octahedral coordination sphere. acs.org

The synthesis of metal orthoperiodates often involves the reaction of a soluble metal salt with a source of orthoperiodate in an alkaline solution. The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques.

Silver Orthoperiodates:

Silver can form complexes with orthoperiodate in different oxidation states. Silver(I) orthoperiodate, specifically Ag₅IO₆, can be synthesized by mixing a monovalent silver salt like silver nitrate (B79036), a periodate (B1199274) source such as potassium metaperiodate, and a hydroxide (B78521) like potassium hydroxide in an aqueous solution. google.comwipo.int The exclusion of the base can lead to the formation of compounds like Ag₂H₃IO₆. google.com One optimized synthesis for pure Ag₅IO₆ involves a specific weight ratio of AgNO₃:KOH:KIO₄ of 1:0.89:0.32. google.com

Silver(III) orthoperiodate complexes are also well-documented. rsc.org The diperiodatoargentate(III) (DPA) chelate complex, M₅[Ag(IO₅OH)₂]·nH₂O (where M is Na or K), is formed through anodic or chemical oxidation of silver in strongly alkaline media. acs.org In these complexes, the basic (HIO₆)⁴⁻ ligand coordinates bidentately to the Ag(III) center. acs.org A tripotassium silver bisperiodate complex, K₃Ag[IO₄(OH)₂]₂, has been synthesized via chemical oxidation with persulfate, followed by isolation through acidimetric precipitation. acs.org Single crystal X-ray diffraction of this complex revealed a monoclinic unit cell with a C2/c space group. semanticscholar.org The silver atom is at a center of inversion, coordinated by two deprotonated hydroxy groups from each periodate ligand, resulting in a distorted square planar geometry. acs.org The Ag-O bond lengths are 1.9725(11) Å and 1.9831(12) Å. acs.org

Transition Metal Orthoperiodates:

Orthoperiodate ligands are known to form stable complexes with various transition metals, often stabilizing them in high oxidation states. acs.orghomescience.net Examples include complexes with copper(III), palladium(II), and ruthenium(VI). homescience.netresearchgate.net

Copper(III): A deep red copper(III) complex coordinated to orthoperiodate ions is stable in aqueous solution. homescience.net The [Cu{IO₅(OH)}₂]⁵⁻ anion has been isolated in the salt KNa₄[Cu{IO₅(OH)}₂]·12H₂O. researchgate.net

Palladium(II) and Palladium(IV): A palladium(II) complex, K₄Na₂[Pd{IO₅(OH)}₂]·8H₂O, has been synthesized, featuring a square planar palladium center coordinated to two bidentate IO₅(OH) groups. researchgate.net A palladium(IV) heteropolyperiodate, Na₁₀[Pd₂(IO₆)₂{IO₅(OH)}₂]·20H₂O, has also been reported. researchgate.net

Alkaline Earth Metals: Orthoperiodates of calcium, strontium, and barium (M₅(IO₆)₂) can be prepared through solid-state reactions. researchgate.net For instance, Ca₅(IO₆)₂ can be formed by heating Ca(IO₃)₂ in air, while the strontium and barium analogues are synthesized from their respective metal iodides (MI₂) under similar conditions. researchgate.net The crystal structure of Ba₅(IO₆)₂ has been reinvestigated using single-crystal X-ray diffraction, confirming its orthorhombic symmetry (space group Pnma) and providing improved precision of its structural parameters. iucr.org In contrast, the calcium and strontium orthoperiodates are rhombohedral (Rc). researchgate.netiucr.org

Metal IonComplex FormulaSynthesis MethodKey CharacteristicsReference
Ag(I)Ag₅IO₆Aqueous reaction of AgNO₃, KIO₄, and KOH.Formation depends on the presence of a base. google.comwipo.int
Ag(III)K₃Ag[IO₄(OH)₂]₂·4H₂OChemical oxidation of Ag(I) with persulfate in the presence of KIO₄ and KOH.Distorted square planar geometry around Ag(III); Ag-O bond lengths ~1.97-1.98 Å. acs.org
Cu(III)[Cu{IO₅(OH)}₂]⁵⁻Coordination in alkaline solution.Deep red color; stable in aqueous solution. homescience.netresearchgate.net
Pd(II)K₄Na₂[Pd{IO₅(OH)}₂]·8H₂OReaction in aqueous media.Square planar Pd(II) center with two bidentate orthoperiodate ligands. researchgate.net
Ba(II)Ba₅(IO₆)₂Solid-state reaction of BaI₂ with oxygen in air.Orthorhombic crystal structure (space group Pnma). researchgate.netiucr.org

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.ukscience-revision.co.uk These reactions involve the breaking and forming of coordinate bonds. science-revision.co.uk In the context of orthoperiodate complexes, the coordination sphere of the central metal ion can be altered by introducing other ligands.

Studies on diperiodatoargentate(III) (DPA) and diperiodatocuprate(III) (DPC) complexes show that the dissociation of an orthoperiodate ligand from the metal center is often a key step in their reactions. osti.gov For instance, the auto-reduction of the Cu(III) periodate complex in nitric acid is believed to proceed via an inner-sphere mechanism where the dissociation of a periodate anion from the copper cation is the rate-limiting step. osti.gov The addition of excess periodate to the solution can inhibit this process by shifting the equilibrium away from the dissociated form. osti.gov

Synthesis and Characterization of Metal Orthoperiodates (e.g., Silver, Transition Metals)

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are compounds that integrate organic and inorganic components at the molecular level. nih.govmdpi.com This combination can result in materials with synergistic properties, finding applications in diverse fields such as optics, electronics, and catalysis. researchgate.net

The formation of organic-inorganic hybrid materials involving orthoperiodate often relies on crystallization from solution, where supramolecular interactions such as hydrogen bonding and electrostatic forces guide the assembly of the final structure. researchgate.netsupramolecularevans.com

A notable example is the synthesis of the first organic cation orthoperiodate, piperazinium bis-tetrahydrogen-hexaoxoperiodate dihydrate, (C₄H₁₂N₂)(H₄IO₆)₂·2H₂O. researchgate.netrajpub.com This compound was crystallized by slow evaporation from an aqueous solution containing periodic acid and piperazine. rajpub.com Single-crystal X-ray diffraction revealed a monoclinic structure (space group P2₁/c) where discrete (H₄IO₆)⁻ anions are surrounded by piperazinium dications and water molecules. researchgate.netrajpub.com The crystal packing is stabilized by a complex three-dimensional network of strong and weak O-H···O and N-H···O hydrogen bonds. researchgate.netresearchgate.net

Another hybrid compound, adeninium orthoperiodate(1-) (B1233821) bis(hydrate), has also been synthesized and characterized. researchgate.net Its crystal structure is stabilized by a three-dimensional network held together by various intermolecular hydrogen bonds (O/N/C–H···O). researchgate.net The analysis of its structure also revealed the presence of π–π stacking and other electrostatic interactions that contribute to a layered supramolecular network. researchgate.net The study of these non-covalent interactions is crucial for understanding the structure-based design of such materials. nih.gov

Compound NameChemical FormulaCrystal SystemSpace GroupKey Supramolecular InteractionsReference
Piperazinium bis-tetrahydrogen-hexaoxoperiodate dihydrate(C₄H₁₂N₂)(H₄IO₆)₂·2H₂OMonoclinicP2₁/cExtensive O-H···O and N-H···O hydrogen bonding forming a 3D network. researchgate.netrajpub.com
Adeninium orthoperiodate(1-) bis(hydrate)(C₅H₆N₅)⁺·(H₄IO₆)⁻·2H₂OMonoclinicP2₁/nO/N/C–H···O hydrogen bonds, π–π stacking, electrostatic interactions. researchgate.net

The functionalization of materials involves modifying their surfaces or bulk properties to tailor them for specific applications. mdpi.com In the context of orthoperiodate-containing materials, functionalization can be achieved by incorporating specific organic cations or by using the reactivity of the periodate itself.

The orthoperiodate anion's ability to selectively cleave vicinal diols (the Malaprade reaction) is a powerful tool for the functionalization of organic molecules, particularly carbohydrates. wikipedia.org This reaction creates reactive aldehyde groups that can be used for further chemical modifications, such as labeling saccharides or modifying polysaccharides. atamanchemicals.com For example, periodate oxidation is widely used to transform cellulose (B213188) into 2,3-dialdehyde cellulose. goettingen-research-online.de

Recent research has shown that alkaline periodate oxidation can be used for the facile isolation of cellulose nanocrystals (CNCs) from various lignocellulosic sources. goettingen-research-online.de In alkaline solutions, dimeric orthoperiodate ions show reduced oxidizing activity, allowing them to preferentially oxidize the non-ordered regions of cellulose. goettingen-research-online.de This selective functionalization leads to the degradation of these regions and the release of highly ordered CNCs. goettingen-research-online.de

The creation of hybrid materials with specific organic components can also be seen as a form of functionalization. By selecting organic cations with particular properties (e.g., optical, electronic), it is possible to design hybrid crystals for applications such as nonlinear optics. semanticscholar.org The study of piperazinium bis-tetrahydrogen-hexaoxoperiodate dihydrate, for instance, indicated an energy gap of 4 eV, suggesting potential for optical applications in the far UV region. rajpub.com

Crystallization and Supramolecular Interactions

Heteropoly Periodates

Heteropoly compounds are a class of complex inorganic compounds composed of polyoxometalate anions. Heteropoly periodates are a specific category where periodate is incorporated as a heteroatom within the polyoxometalate structure.

The orthoperiodate anion, (IO₆)⁵⁻, has been observed in A-type Anderson clusters of molybdoperiodate, [IMo₆O₂₄]⁵⁻. acs.org The structure of the [Co₄I₃O₂₄H₁₂]³⁻ ion represents a significant example within this category of heteropoly complexes. acs.org

The synthesis of new heteropoly periodates continues to be an active area of research. A palladium(IV) complex, Na₁₀[Pd₂(IO₆)₂{IO₅(OH)}₂]·20H₂O, reveals a novel structure for heteropolyperiodates. researchgate.net This structure consists of six edge-linked octahedra, where two central IO₆ groups are coordinated to six-coordinate Pd(IV) centers, which are also bound to terminal bidentate IO₅(OH) units. researchgate.net Similarly, a rhodium(III) complex with two orthoperiodate ligands, forming a [Rh(IO₆)₂]⁷⁻ anion, has been synthesized and characterized. researchgate.net This anion features a linear arrangement of three face-sharing octahedra. researchgate.net

Other examples of transition metal complexes with orthoperiodate ligands that can be considered part of this family include [RuO₂{IO₅(OH)}₂]⁶⁻. researchgate.net The study of these complex structures provides insight into the principles governing the formation and stability of this important class of inorganic compounds. acs.org

Applications of Orthoperiodate 5 in Advanced Chemical Transformations

Targeted Oxidative Cleavage in Complex Molecule Synthesis

Orthoperiodates are renowned for their ability to execute the Malaprade oxidation, a reaction that selectively cleaves the carbon-carbon bond of vicinal diols (1,2-diols) to form two corresponding carbonyl compounds (aldehydes or ketones). acs.orglibretexts.org This transformation is a cornerstone in organic synthesis for deconstructing or functionalizing intricate molecular architectures. smolecule.com The reaction proceeds through the formation of a cyclic periodate (B1199274) ester intermediate. wikipedia.org This specificity allows for targeted bond cleavage while often preserving other functional groups within the molecule, a critical feature for multi-step syntheses. acs.org For instance, sodium periodate has been used in the oxidative cleavage of enamine groups during the synthesis of macrocyclic compounds like 2,2'-Bipyridine-5,5'-dicarbaldehyde. researchgate.net

The efficiency and rate of the periodate-mediated cleavage are highly dependent on the stereochemical arrangement of the hydroxyl groups. The mechanism, which involves the formation of a cyclic periodate ester, is most favorable when the diol is in a cis or gauche conformation, allowing the hydroxyl groups to readily coordinate to the iodine center. wikipedia.org Trans-diols, particularly those in rigid cyclic systems where the hydroxyls are held far apart, react significantly slower or not at all because they cannot easily form the necessary cyclic intermediate. acs.org This geometric constraint imparts a degree of stereoselectivity to the oxidation, enabling chemists to selectively cleave specific diols within a molecule containing multiple diol functionalities with different stereochemistries.

The selective nature of orthoperiodate oxidation is frequently exploited in the chemistry of natural products and biomolecules, which are often complex and polyfunctional. sincerechemicals.com A primary application is in the structural elucidation of carbohydrates and other natural products. sincerechemicals.comlibretexts.org By cleaving specific bonds, a complex molecule can be broken down into smaller, more easily identifiable fragments.

This reactivity is also central to the modification and functionalization of biomolecules. For example, orthoperiodate oxidation is used to activate capsular polysaccharides from bacteria like S. pneumoniae. google.com The periodate cleaves vicinal diols within the saccharide rings, generating reactive aldehyde groups. atamanchemicals.com These aldehydes can then be coupled to carrier proteins to create glycoconjugates, which are used in vaccines to elicit a more robust immune response. google.com Similarly, this process is used to selectively label the 3'-termini of RNA, as the ribose sugar contains a vicinal diol, whereas the deoxyribose in DNA does not. libretexts.orgatamanchemicals.com

Research FindingSubstrate TypeTransformationApplicationSource(s)
Selective Cleavage Vicinal DiolsC-C bond cleavage to form aldehydes/ketonesComplex Molecule Synthesis acs.org, wikipedia.org
Stereoselectivity cis-Diols vs. trans-DiolsFaster reaction with cis-diols due to easier formation of cyclic ester intermediateStereoselective Synthesis wikipedia.org
Biomolecule Activation S. pneumoniae capsular polysaccharidesOxidation of diols to aldehydesVaccine Development (Glycoconjugates) google.com
Nucleic Acid Labeling RNA (Ribose)Selective oxidation of 3'-terminusMolecular Biology libretexts.org, atamanchemicals.com

Stereoselective Oxidations

Selective Oxidation in Polymer Chemistry and Biomass Valorization

In polymer science and biomass conversion, orthoperiodate plays a crucial role in the selective modification of natural polymers. Under specific conditions, particularly in alkaline solutions (pH 10) at high concentrations, periodate ions exist predominantly as dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻). researchgate.netnih.govresearchgate.netresearchgate.net This species exhibits reduced oxidizing activity compared to its acidic counterparts but demonstrates remarkable selectivity, which is advantageous for targeted polymer modification. nih.govresearchgate.netresearchgate.net

The dimeric orthoperiodate ion at pH 10 preferentially oxidizes the non-ordered, or amorphous, regions of polysaccharides like cellulose (B213188). nih.govresearchgate.netresearchgate.net The more accessible C2-C3 diols in these amorphous domains are cleaved, while the highly ordered, crystalline regions remain largely intact. nih.govresearchgate.netresearchgate.net The initial oxidation to dialdehyde (B1249045) cellulose is followed by degradation of the oxidized chains through a β-alkoxy fragmentation mechanism, which is promoted by the alkaline environment. nih.govresearchgate.net This process effectively "etches" away the amorphous parts of the polymer fiber, converting them into soluble products. researchgate.net This controlled degradation is also applicable to other polysaccharides, such as chitin (B13524). acs.org

PolysaccharideReaction ConditionsOxidizing SpeciesOutcomeSource(s)
Cellulose pH 10, high concentrationDimeric orthoperiodate (H₂I₂O₁₀⁴⁻)Selective oxidation and degradation of amorphous regions nih.gov, researchgate.net, researchgate.net
Chitin Alkaline surroundingsDimeric orthoperiodate ionsIsolation of uniform anisotropic zwitterionic chitin nanocrystals acs.org
Starch pH 2-5PeriodateProduction of oxystarch acs.org

A significant application of the selective oxidation of polysaccharides is the facile, direct isolation of nanocrystalline cellulose (NCC). nih.govomicsdi.org By selectively degrading and dissolving the amorphous regions of lignocellulosic biomass (such as wood sawdust or pulp), the remaining highly crystalline domains are liberated as cellulose nanocrystals. nih.govresearchgate.netresearchgate.net This method produces NCCs that are uniform in size and typically feature carboxyl groups on their surface, a result of the alkaline degradation process. nih.govresearchgate.net The ability to produce high-value NCCs directly from raw lignocellulosic materials represents a key advance in biomass valorization. nih.gov Furthermore, the periodate solution can be regenerated, for instance with ozone, and reused, enhancing the sustainability of the process. nih.govresearchgate.net

Controlled Degradation of Polysaccharides (e.g., Cellulose)

Role as an Oxidant in Catalytic Cycles

Orthoperiodate and its salts serve as effective terminal oxidants in numerous catalytic cycles, particularly those involving metal catalysts. slideplayer.com In these systems, a catalytic amount of a metal complex performs the desired oxidation, and the periodate is used in stoichiometric amounts to regenerate the active, high-valent state of the metal catalyst, allowing the cycle to continue. slideplayer.com This approach avoids the need to use stoichiometric amounts of often expensive or toxic metal oxidants.

Periodates are sufficiently powerful to regenerate strong inorganic oxidizers like ruthenium tetroxide and osmium tetroxide. slideplayer.com

Ruthenium-Catalyzed Oxidations: In reactions like the Lemieux-Johnson oxidation, a catalytic amount of a ruthenium precursor (e.g., RuCl₃) is oxidized by sodium periodate to form the active oxidant, ruthenium tetroxide (RuO₄). The RuO₄ then cleaves alkenes, and the resulting reduced ruthenium species is re-oxidized by the periodate to continue the cycle. slideplayer.com

Iron-Catalyzed Oxidations: A one-pot method for the oxidative cleavage of unsaturated fatty acids into aldehydes utilizes a nonheme iron complex as the catalyst. In this system, hydrogen peroxide acts as the initial oxidant, while sodium periodate is used for the subsequent diol cleavage step within the same pot. nih.gov

Water Oxidation: In the field of artificial photosynthesis, orthoperiodate has been used as a chemical oxidant to drive visible-light-induced water oxidation catalyzed by a hematite-core complex, demonstrating its utility in fundamental energy research. nih.gov

Catalytic SystemCatalystRole of OrthoperiodateTransformationSource(s)
Lemieux-Johnson type Ruthenium (e.g., RuCl₃)Re-oxidant to regenerate RuO₄Oxidative cleavage of alkenes slideplayer.com
Sharpless Dihydroxylation type Osmium (e.g., OsO₄)Re-oxidant to regenerate OsO₄Oxidative cleavage of alkenes slideplayer.com
Fatty Acid Cleavage Nonheme Iron ComplexOxidant for diol cleavage in a one-pot reactionCleavage of unsaturated fatty acids to aldehydes nih.gov
Water Oxidation Hematite-core complexChemical oxidant to drive catalytic cycleVisible-light driven water oxidation nih.gov

Regeneration of Transition Metal Catalysts (e.g., Osmium, Ruthenium)

In many catalytic oxidation reactions, the active metal catalyst is reduced to a lower oxidation state after reacting with the substrate. Orthoperiodate(5-) and its related salts play a crucial role as co-oxidants, regenerating the catalyst to its active form and enabling the use of only a catalytic amount of the often expensive and toxic metal. acs.org

Ruthenium Catalysts: Similarly, orthoperiodate(5-) is effective in regenerating ruthenium catalysts. acs.org A common and versatile catalyst, ruthenium tetroxide (RuO₄), is often generated in situ from a more stable precursor like ruthenium(III) chloride (RuCl₃). acs.orgslideplayer.com Periodate salts are the oxidants of choice for this transformation, converting the Ru(III) species to the highly active Ru(VIII) state (RuO₄). acs.orgslideplayer.com The regenerated RuO₄ is a powerful oxidant that can participate in a variety of transformations, including the oxidative cleavage of alkenes and alkynes. acs.orgslideplayer.com

Design of Inherently Stable Water Oxidation Catalysts

The quest for efficient and durable water oxidation catalysts (WOCs) is a central challenge in artificial photosynthesis and renewable energy research. Orthoperiodate(5-) has proven to be a valuable tool in this field, both as a sacrificial oxidant for testing catalyst performance and as a component in highly stable catalytic systems. nih.govrsc.org

Research has demonstrated the successful use of orthoperiodate in a visible-light-driven water oxidation system. nih.gov A catalyst comprising a hematite (B75146) (α-Fe₂O₃) core and entirely inorganic polyoxometalate ligands exhibited remarkable stability and activity when using orthoperiodate as the oxidant at a pH of 8. nih.gov This system operated continuously for seven days, achieving 7600 turnovers without any observable decrease in activity. nih.gov The inherent stability of the catalyst is due to its completely inorganic structure, which resists both oxidative degradation and hydrolysis. nih.gov

Furthermore, periodate is recognized as an excellent alternative to the commonly used cerium(IV) for evaluating WOC performance. rsc.org A significant advantage of periodate is its stability across a wide pH range (acidic, neutral, and strongly alkaline), whereas Ce(IV) is prone to hydrolysis above pH 1. rsc.org This allows for the reliable testing of novel catalysts that may only be stable and active in neutral or alkaline media. rsc.org In a study using ruthenium dioxide as a model catalyst, periodate was shown to drive the stoichiometric oxidation of water with a turnover number exceeding 48. rsc.org

Table 1: Performance of Water Oxidation Catalysts Using Periodate Oxidants

Catalyst SystemOxidantConditionsDurationPerformance MetricSource
Hematite-core complex with polyoxometalate ligandsOrthoperiodatepH 8, visible light7 days7600 turnovers, no decrease in activity nih.gov
Ruthenium dioxide (Ru(Adams))PeriodateWaterNot specifiedTurnover number > 48 rsc.org

Advanced Analytical Methodologies

The strong oxidizing nature and distinct spectroscopic properties of periodate species are utilized in various advanced analytical methods.

Specific Redox Titrations in Complex Systems

Redox titrations are a fundamental analytical technique for determining the concentration of an analyte by reacting it with a titrant in a redox reaction. iipseries.org The process involves the gradual addition of the titrant until the equivalence point, where the analyte has been completely consumed, is reached. libretexts.org

Periodate's potent oxidizing capability makes it a useful reagent in redox titrimetry, particularly in assays related to iodometry. iipseries.org While not typically used as a direct titrant, it can serve as a powerful auxiliary oxidizing agent in a pre-treatment step. libretexts.org For a quantitative analysis to be accurate, the analyte must exist in a single, known oxidation state. libretexts.org Orthoperiodate can be used to adjust the oxidation state of the analyte or other interfering species in a complex mixture before the primary titration is performed. The endpoint of such titrations is often detected by the color change of an indicator, such as the distinct blue color formed by starch in the presence of excess iodine. iipseries.org

Spectrophotometric Determination of Periodate Species

Spectrophotometry, which measures the absorption of light by a chemical substance, is a primary technique for quantifying periodate species in solution. rsc.org Periodate ions absorb light in the ultraviolet (UV) region of the spectrum, and their concentration can be determined by measuring this absorbance. rsc.org For example, the consumption of periodate during a water oxidation reaction can be continuously monitored by tracking the decrease in absorbance at a wavelength of 280 nm. rsc.org

The exact absorption characteristics of periodate in aqueous solution are complex because multiple species can coexist in a pH-dependent equilibrium. wikipedia.orgresearchgate.net These include orthoperiodic acid (H₅IO₆) and its various deprotonated forms (e.g., H₄IO₆⁻, H₃IO₆²⁻), as well as dimeric species like H₂I₂O₁₀⁴⁻ which can form at higher concentrations in alkaline solutions. researchgate.netrsc.org Each of these species can have a unique absorption spectrum.

In addition to direct measurement, indirect spectrophotometric methods also utilize periodate. In these approaches, periodate acts as a reagent to oxidize a specific chromogenic agent, which then reacts with the target analyte to produce a colored compound. chemistryjournal.net The concentration of the analyte is then determined by measuring the absorbance of the resulting colored solution at its maximum absorbance wavelength (λmax) in the visible spectrum. chemistryjournal.net More advanced methods, such as temperature-jump spectrophotometry, have been employed to study the fast kinetics of processes like the dimerization of orthoperiodate ions in solution. rsc.org

Table 2: Spectrophotometric Data for Periodate-Related Systems

Species / SystemWavelength (λmax)Method/ContextSource
Periodate280 nmMonitoring reduction during water oxidation rsc.org
Diperiodatoargentate(III) [Ag(HIO₆)₂]⁵⁻362 nm, 253 nmSpectrophotometric determination of the complex researchgate.net
Metoprolol-Brucine derivative530 nmIndirect determination of Metoprolol using periodate as a reagent chemistryjournal.net

Regeneration and Sustainable Chemical Processes Involving Orthoperiodate 5

Electrochemical Regeneration of Periodate (B1199274) from Iodate (B108269)

Electrochemical methods offer a clean and efficient route for the regeneration of periodate from iodate. acs.orgd-nb.info This process involves the anodic oxidation of iodate ions (IO₃⁻) to periodate ions (IO₄⁻). The efficiency and mechanism of this regeneration are highly dependent on the anode material and the electrolytic conditions.

Key anode materials investigated for this purpose include lead dioxide (PbO₂), platinum (Pt), and boron-doped diamond (BDD). researchgate.net Lead dioxide anodes have been traditionally used due to their high overpotential for oxygen evolution, which minimizes the competing water-splitting reaction, and their catalytic effect on iodate oxidation. acs.orgd-nb.info However, a significant drawback is the slow disintegration of the lead dioxide anode during electrolysis, leading to lead contamination in the product. d-nb.info This contamination is a major concern, especially in the synthesis of pharmaceutical ingredients, and necessitates costly purification steps. d-nb.info

Boron-doped diamond (BDD) electrodes have emerged as a superior alternative, offering high current efficiency without the issue of toxic metal contamination. researchgate.netresearchgate.net Studies have shown that BDD anodes can achieve periodate current efficiencies of approximately 60%, comparable to lead dioxide anodes, while platinum anodes show almost zero efficiency. researchgate.net The electrochemical oxidation on BDD electrodes is believed to proceed through a direct electron transfer mechanism. researchgate.net

The regeneration process can be performed in both acidic and alkaline media, with the standard redox potential for the iodate/periodate couple being higher in acidic conditions. acs.org In industrial applications, such as the production of dialdehyde (B1249045) starch, electrochemical regeneration has been implemented to recycle the spent oxidant. googleapis.com For instance, an ex-cell electrochemical regeneration process for producing oxystarch reported a 94% recovery yield of periodic acid. acs.org

Table 1: Comparison of Anode Materials for Electrochemical Periodate Regeneration
Anode MaterialMaximum Periodate Current Efficiency (%)AdvantagesDisadvantages
Lead Dioxide (PbO₂)~60High overpotential for oxygen evolution, catalytic effect acs.orgresearchgate.netAnode disintegration, lead contamination d-nb.info
Boron-Doped Diamond (BDD)~60Durable, metal-free, non-toxic, high efficiency researchgate.netresearchgate.netHigher initial cost
Platinum (Pt)~0-Low efficiency for periodate formation researchgate.net

Chemical Regeneration Methods (e.g., Ozone Oxidation)

Chemical oxidation provides an alternative pathway for regenerating periodate from iodate. Common chemical oxidants include hypochlorite (B82951) and ozone. googleapis.com The use of hypochlorite, while effective, is often performed at a high pH and can lead to the formation of undesired chlorinated by-products. google.com

Ozone (O₃) has been identified as a more environmentally benign and highly efficient reagent for this purpose. researchgate.netnih.gov The regeneration of periodate using ozone is particularly effective in alkaline conditions (pH 13), where the reaction is thought to be mediated by the formation of hydroxyl radicals. researchgate.netnih.gov Research has demonstrated that at this pH and with an ozone concentration of about 150 mg/L, a 100 mM solution of iodate can be completely converted back to periodate within one hour at room temperature. nih.gov This method has been successfully applied to a cyclic process for cellulose (B213188) oxidation, achieving a regeneration efficiency of 90%. researchgate.netnih.gov

Another chemical oxidant that has been explored is potassium peroxymonosulfate (B1194676) (Oxone®). diva-portal.org This reagent allows for the regeneration to occur under acidic to neutral pH conditions (pH 3-8) and at low temperatures (0-20 °C), which can be advantageous for certain process conditions and avoids the formation of halogenated byproducts. google.com

Table 2: Research Findings on Ozone-Based Periodate Regeneration
ParameterOptimal Condition/ValueOutcomeReference
pH13Favors formation of hydroxyl radicals, enhancing reaction rate. researchgate.netnih.govComplete regeneration of 100 mM iodate solution. nih.gov
Ozone Concentration~150 mg/LSufficient for efficient oxidation. nih.govComplete regeneration within 1 hour. nih.gov
TemperatureRoom TemperatureEnergy-efficient process. nih.govComplete regeneration. nih.gov
Cyclic Process Efficiency-90%Sustainable reuse in cellulose oxidation. researchgate.netnih.gov

Development of Closed-Loop Systems for Periodate Utilization

The development of closed-loop systems, where the spent oxidant is continuously regenerated and reused, is a cornerstone of sustainable manufacturing. fiveable.methe-ethos.co In the context of periodate-mediated oxidations, such systems aim to minimize waste and maximize resource efficiency by integrating the oxidation reaction with a regeneration step. fiveable.me

These systems are particularly relevant in industrial processes like the production of dialdehyde starch or dialdehyde cellulose, where the high cost of periodate makes recycling essential. diva-portal.orggoogleapis.com A closed-loop system typically involves separating the product (e.g., dialdehyde cellulose) from the spent oxidant solution (containing iodate), regenerating the periodate from the iodate, and then feeding the regenerated periodate solution back into the oxidation reactor. researchgate.netgoogle.com

Electrochemical regeneration is well-suited for integration into closed-loop processes. acs.org For instance, a process for the oxidation of carbohydrates has been described where the iodate formed is electrochemically regenerated in a separate cell, which is separated from the main reaction vessel by a membrane. googleapis.com This setup prevents contamination of the carbohydrate product with electrode materials and allows for the continuous reuse of the periodate. googleapis.com Similarly, ozone-based regeneration has been incorporated into a cyclic process for cellulose oxidation with high efficiency. researchgate.netnih.gov The successful implementation of these systems demonstrates a significant step towards making periodate-based processes more economical and environmentally friendly. researchgate.netnih.gov

Implications for Green Chemistry and Waste Minimization

The regeneration and recycling of periodate align with several key principles of green chemistry, primarily waste prevention and atom economy. acs.orgslideshare.net By regenerating periodate from its reduced form, iodate, the need to dispose of iodate-containing waste streams is significantly reduced. researchgate.net This is crucial as iodine compounds can be environmentally hazardous and are not easily removed by standard wastewater treatments. researchgate.net

The shift from stoichiometric reagents to catalytic systems, where a smaller amount of periodate is used and continuously regenerated, is a core concept in green chemistry. acs.org Electrochemical regeneration, particularly when powered by renewable energy sources, offers a "green" method for producing a powerful oxidant. acs.org The use of electricity as the "oxidant" is environmentally benign and cost-effective. acs.org

Furthermore, the development of regeneration methods that avoid harsh chemicals or produce benign byproducts contributes to safer and cleaner chemical processes. slideshare.netjchr.org For example, using ozone for regeneration produces oxygen as the main byproduct, which is environmentally harmless. researchgate.net Similarly, the use of BDD electrodes instead of lead dioxide anodes in electrochemical regeneration eliminates the generation of toxic heavy metal waste. d-nb.info These advancements not only reduce the environmental footprint of chemical manufacturing but also enhance the economic feasibility of using periodate in large-scale applications, transforming a potential waste stream into a valuable resource. acs.orgjchr.org

Emerging Research Directions and Challenges for Orthoperiodate 5 Chemistry

Unresolved Questions in Periodate (B1199274) Speciation and Reactivity

A significant challenge in periodate chemistry is the complex and often confusing nature of its speciation in aqueous solutions. acs.org The equilibrium between the tetrahedral metaperiodate ion (IO₄⁻) and the octahedral orthoperiodate ion (H₅IO₆ and its deprotonated forms like H₄IO₆⁻) is highly dependent on factors such as pH and concentration. wikipedia.orglibretexts.org

Despite numerous studies, a complete and universally accepted model of these equilibria remains elusive. acs.org Contradictory findings have been reported in the literature, particularly concerning the precise nature of the species present under various conditions. acs.org For instance, while some spectroscopic studies suggested that IO₄⁻ is the most abundant species in many solutions, later re-evaluations and Raman spectroscopy data on more concentrated solutions indicated a shift towards orthoperiodic acid, with no evidence for metaperiodate. acs.org The existence and role of dimeric species, such as H₂I₂O₁₀⁴⁻, which has been proposed as the key oxidant in alkaline periodate oxidation of chitin (B13524), add another layer of complexity. rsc.org A deeper understanding of these fundamental equilibria is critical, as the specific periodate species present directly influences reactivity and selectivity in chemical transformations. acs.orgresearchgate.net

Table 1: Key Periodate Species in Aqueous Solution

Species Name Formula Key Characteristics
Orthoperiodic Acid H₅IO₆ Octahedral geometry; prevalent in acidic to neutral solutions. wikipedia.orgwikipedia.org
Metaperiodic Acid HIO₄ Tetrahedral geometry; formed by dehydration of orthoperiodic acid. wikipedia.org
Metaperiodate IO₄⁻ Tetrahedral anion; a common form in solid salts. wikipedia.org
Orthoperiodate(1-) (B1233821) H₄IO₆⁻ First deprotonation product of orthoperiodic acid. libretexts.org
Dimeric Orthoperiodate H₂I₂O₁₀⁴⁻ Proposed reactive species in alkaline conditions. rsc.org

Development of Novel Orthoperiodate-Based Catalysts

Orthoperiodate and its related species are frequently used as stoichiometric terminal oxidants in catalytic cycles, most notably in regenerating catalysts like osmium tetroxide (in the Lemieux-Johnson oxidation) and ruthenium tetroxide. nih.govchemistrysteps.com However, there is a growing effort to develop new catalytic systems where the periodate itself, or a derivative, plays a more direct role.

Research is focused on activating periodate using various catalysts to generate highly reactive species for applications like water treatment and organic synthesis. acs.orgiwaponline.comresearchgate.net Transition metals such as manganese have shown significant promise in activating periodate for the rapid and efficient degradation of organic pollutants. researchgate.netresearchgate.net The mechanism often involves the in-situ formation of catalytic species, such as colloidal manganese dioxide (MnO₂), which then mediates electron transfer from the substrate to the periodate. researchgate.netresearchgate.net Carbonaceous materials, like carbon nanotubes, are also being explored as effective activators. researchgate.net A key challenge is understanding the precise nature of the catalytic intermediates—whether they are high-valent metal-oxo species, iodate (B108269) radicals (•IO₃), or other reactive oxygen species—and how their evolution can be controlled by factors like ligands. researchgate.netresearchgate.net The development of rhodium-orthoperiodate complexes also points toward new possibilities in designing catalysts for the oxidation of organic molecules. researchgate.net

Exploration of New Synthetic Applications and Selectivities

While the Malaprade oxidation of vicinal diols is the classic application of periodates, modern research is uncovering novel and highly selective transformations. wikipedia.orgnih.gov Scientists are leveraging the unique reactivity of orthoperiodate to achieve challenging synthetic goals that would be difficult with other oxidants. thieme-connect.com

Recent advancements include:

Selective Oxidation of Heteroatoms: Periodate is an effective reagent for the selective oxidation of sulfides to sulfoxides and selenides to selenoxides. atamanchemicals.com

Oxidative Dearomatization: In combination with ruthenium catalysts, sodium periodate has been used for the oxidative dearomatization of indoles under mild conditions, yielding valuable C2-quaternary indolin-3-ones. thieme-connect.com

Polysaccharide Modification: Orthoperiodate enables the selective oxidation of polysaccharides. For example, it can cleave the C2-C3 bond in glucose units of cellulose (B213188) to produce dialdehyde (B1249045) cellulose, a valuable biomaterial. atamanchemicals.com Similarly, unexpected selectivity has been achieved in the alkaline periodate oxidation of chitin, where dimeric orthoperiodate ions preferentially oxidize and remove non-ordered domains to isolate chitin nanocrystals. rsc.orgresearchgate.net

Synthesis of Heterocycles: Catalytic amounts of sodium periodate have been shown to influence the selectivity in the synthesis of pyrimidines and pyridines from simple starting materials. thieme-connect.com

A major goal is to expand the scope of periodate's utility by developing methods that are more economical and environmentally friendly, potentially through catalytic use or efficient recycling of the reagent. rsc.org

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding and controlling orthoperiodate-mediated reactions requires detailed knowledge of the transient species and reaction intermediates involved. These species are often short-lived, making their detection and characterization a significant challenge. esrf.fr

Modern analytical techniques are being employed to shed light on these fleeting intermediates:

Spectroscopic Methods: Techniques like UV-Vis, Raman, and nuclear magnetic resonance (NMR) spectroscopy are used to probe the equilibrium dynamics of periodate species in solution. acs.org Time-resolved energy-dispersive X-ray absorption spectroscopy (EDXAS) coupled with UV-Vis spectroscopy is emerging as a powerful tool for determining the kinetic constants of fast reactions and gaining insight into the structure of metal-centered intermediates. esrf.fr

Electron Paramagnetic Resonance (EPR): Spin-trapping EPR techniques are crucial for identifying radical intermediates, such as iodate radicals (•IO₃) or hydroxyl radicals (•OH), which are proposed to be the primary oxidants in certain periodate-based advanced oxidation processes. researchgate.net

Mass Spectrometry: Mass spectrometry is vital for characterizing cross-linked products, although the analysis of branched structures like cross-linked peptides can be challenging. nih.gov

These advanced methods are helping to build a more complete mechanistic picture, moving beyond the assumption of a simple cyclic periodate ester in cleavage reactions to include a variety of radical and high-valent species that dictate the reaction outcome. researchgate.netnih.govscispace.com

Integration with Flow Chemistry and Continuous Processing

The integration of orthoperiodate chemistry with continuous flow technology represents a significant step towards safer, more efficient, and scalable chemical production. rsc.org Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction conditions, and the ability to safely handle hazardous intermediates by minimizing their instantaneous inventory. rsc.orgvapourtec.com

The periodate/hydrogen peroxide (PI/H₂O₂) system, an advanced oxidation process with rapid kinetics, has been shown to be highly suitable for continuous-flow microreactors for applications like dye degradation. mdpi.com Furthermore, the electrochemical synthesis and regeneration of periodate are particularly well-suited for flow systems. acs.orgnih.gov Continuous flow electrolyzers can overcome the scalability issues of batch electrolysis, offering higher energy efficiency and improved selectivity. nih.gov Researchers have developed reactor designs that combine cyclic flow electrolysis with a continuous stirred-tank reactor (e-CSTR) model, enabling the fully continuous and cost-efficient production of high-purity periodate from various iodine sources like sodium iodide. acs.orgalmacgroup.com This approach not only makes the oxidant more accessible for large-scale applications but also aligns with the principles of green chemistry by enabling in-situ generation and recycling. acs.orgnih.gov

Q & A

Q. What are the standard laboratory methods for synthesizing orthoperiodate(5−) salts, and how are reaction conditions optimized?

Orthoperiodate(5−) salts (e.g., Ca₅(IO₆)₂) are typically synthesized via precipitation reactions. For example, NaIO₄ reacts with CaCl₂ or MgCl₂ under controlled pH and temperature to yield orthoperiodate anions. Key steps include:

  • Maintaining alkaline conditions (pH > 10) to favor metaperiodate (IO₄⁻) conversion to orthoperiodate (IO₆⁵⁻) .
  • Monitoring reaction progress using elemental analysis (e.g., 1:1 metal-to-iodine atomic ratio via ICP-OES) .
  • Adjusting temperature (e.g., 60–80°C) to minimize side reactions like ClO₃⁻ formation . Post-synthesis, hydration states and crystallinity are confirmed via thermogravimetric analysis (TGA) and XRD .

Q. How is the crystal structure of orthoperiodate(5−)-containing hybrid materials characterized?

Single-crystal X-ray diffraction (SCXRD) is the primary method. For example, in [C₅H₆N₅]⁺·H₄IO₆⁻·2H₂O, SCXRD revealed:

  • Monoclinic symmetry (space group P2₁/n) with alternating organic-inorganic layers .
  • Hydrogen-bonding networks (e.g., O···H–N and N–H···O interactions) stabilizing the lattice . Supplementary techniques include Hirshfeld surface analysis to quantify intermolecular interactions and FTIR/Raman spectroscopy to confirm vibrational modes of IO₆⁵⁻ .

Advanced Research Questions

Q. How do pH and ionic strength influence the equilibrium between orthoperiodate(5−) and related iodate species in solution?

Orthoperiodate(5−) (IO₆⁵⁻) coexists with H₅IO₆, H₄IO₆⁻, and H₃IO₆²⁻ in aqueous systems. To resolve speciation:

  • Use UV-Vis spectroscopy to track absorbance shifts at varying pH (e.g., λ_max ~290 nm for IO₄⁻ vs. ~320 nm for H₅IO₆) .
  • Conduct potentiometric titrations to identify pKa values governing deprotonation (e.g., H₅IO₆ ⇌ H₄IO₆⁻ + H⁺; pKa ≈ 3.3) .
  • Apply computational models (DFT or MD simulations) to predict dimerization pathways (e.g., H₂I₂O₁₀⁴⁻ formation at high pH) .

Q. What contradictions exist in reported mechanisms for orthoperiodate(5−) formation, and how can they be addressed experimentally?

Discrepancies arise in one-step vs. multi-step pathways:

  • One-step mechanism : IO₄⁻ directly oxidizes substrates in alkaline media .
  • Two-step mechanism : IO₄⁻ first hydrolyzes to H₅IO₆, which then deprotonates to IO₆⁵⁻ . To reconcile these:
  • Use isotopic labeling (¹⁸O or ¹²⁷I NMR) to trace oxygen/iodine exchange during hydrolysis .
  • Perform kinetic studies (stopped-flow techniques) to distinguish rate-determining steps .

Q. How can computational methods improve the design of orthoperiodate(5−)-based materials for catalytic applications?

  • Electronic structure analysis : DFT calculations predict charge distribution (e.g., I–O bond orders in IO₆⁵⁻ ≈ 1.67, indicating resonance hybridization) .
  • Reactivity modeling : Simulate ligand substitution pathways (e.g., IO₆⁵⁻ acting as a Lewis base in redox reactions) .
  • Validate with XAS (X-ray absorption spectroscopy) to compare theoretical vs. experimental I–O bond lengths .

Data Contradictions and Resolution Strategies

  • Contradiction : Orthoperiodate(5−) stability varies across studies. Some report crystalline hydrates (e.g., Ca₅(IO₆)₂·nH₂O) , while others note amorphous phases upon dehydration .

    • Resolution : Use in situ XRD to monitor structural changes during heating. Pair with EXAFS to assess local iodine coordination .
  • Contradiction : Solution-phase speciation models conflict on dominant species at pH 7–9 .

    • Resolution : Combine Raman spectroscopy (to detect H₃IO₆²⁻ symmetric stretches) with ion chromatography to quantify anion concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.